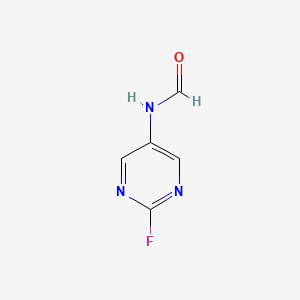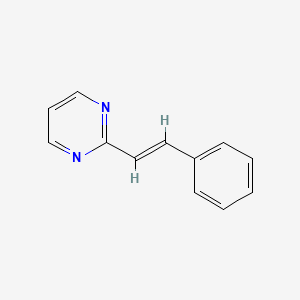
(E)-2-styrylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Styrylpyrimidine is an organic compound characterized by the presence of a pyrimidine ring substituted with a styryl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-styrylpyrimidine typically involves the condensation of 2-methylpyrimidine with benzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, which is facilitated by the presence of a base such as piperidine or sodium ethoxide. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or toluene to yield the desired product.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
化学反应分析
Types of Reactions: (E)-2-Styrylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the styryl group to an ethyl group, yielding 2-ethylpyrimidine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Products include 2-formylpyrimidine or 2-carboxypyrimidine.
Reduction: The major product is 2-ethylpyrimidine.
Substitution: Depending on the reagent, products can include halogenated or nitrated pyrimidines.
科学研究应用
(E)-2-Styrylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which (E)-2-styrylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group can facilitate binding interactions through π-π stacking or hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and other electrostatic interactions.
相似化合物的比较
2-Styrylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Vinylpyrimidine: Contains a vinyl group instead of a styryl group.
2-Phenylpyrimidine: Lacks the double bond present in the styryl group.
Uniqueness: (E)-2-Styrylpyrimidine is unique due to the presence of both the styryl group and the pyrimidine ring, which confer distinct chemical and physical properties
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-[(E)-2-phenylethenyl]pyrimidine |
InChI |
InChI=1S/C12H10N2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h1-10H/b8-7+ |
InChI 键 |
JVOZXKIBCDWEKA-BQYQJAHWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=CC=N2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


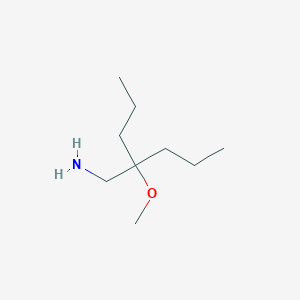
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
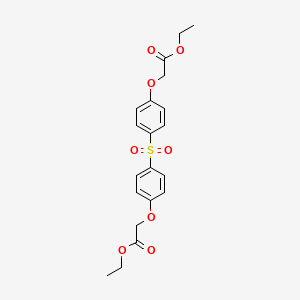

![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)
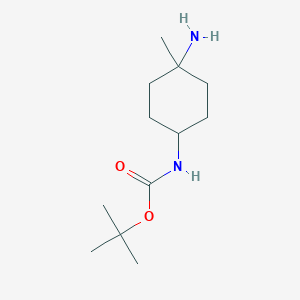
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)
![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)
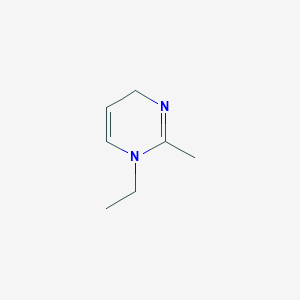
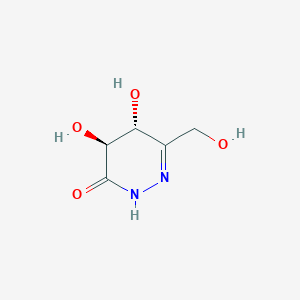

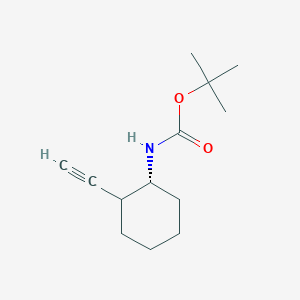
![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
